molecular formula C12H17NO B13653778 (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine

Cat. No.: B13653778
M. Wt: 191.27 g/mol
InChI Key: LPFHGZRUZYMKNJ-UHFFFAOYSA-N
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Description

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, with a methoxy and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyclopropyl ring can be reduced under specific conditions.

    Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine.

    Reduction: Formation of a reduced cyclopropyl derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The methoxy and methyl groups on the phenyl ring can also influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3-Chlorophenyl)cyclopropyl)methanamine
  • (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine
  • (S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine

Uniqueness

Compared to similar compounds, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine stands out due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly impact the compound’s reactivity, binding properties, and overall stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-(4-methoxy-3-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-8-5-9(3-4-12(8)14-2)11-6-10(11)7-13/h3-5,10-11H,6-7,13H2,1-2H3

InChI Key

LPFHGZRUZYMKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2CN)OC

Origin of Product

United States

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